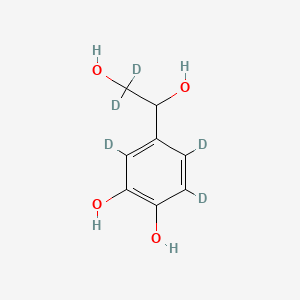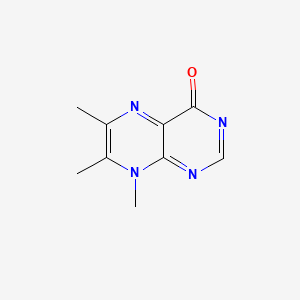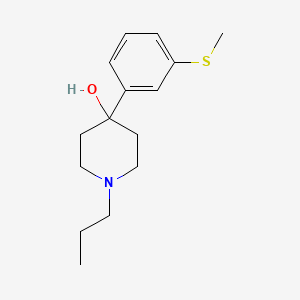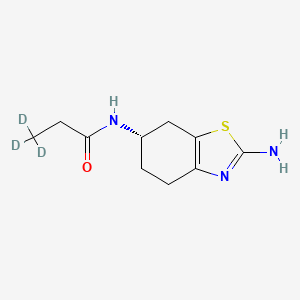
Trimetazidine-d8 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimetazidine-d8 Dihydrochloride is a deuterated form of Trimetazidine, a piperazine derivative used primarily as an antianginal agent. This compound is often utilized in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms, providing enhanced stability and allowing for more precise analytical measurements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium into the Trimetazidine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups.
Applications De Recherche Scientifique
Trimetazidine-d8 Dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic composition.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of Trimetazidine in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in clinical research.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
Mécanisme D'action
The mechanism of action of Trimetazidine-d8 Dihydrochloride is similar to that of Trimetazidine. It acts by inhibiting the enzyme 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation and enhances glucose oxidation. This shift in energy substrate utilization helps to protect cells from ischemic damage by maintaining ATP levels and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimetazidine: The non-deuterated form, used primarily as an antianginal agent.
Ranolazine: Another antianginal agent that works by inhibiting late sodium currents in cardiac cells.
Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.
Uniqueness
Trimetazidine-d8 Dihydrochloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are essential.
Propriétés
Numéro CAS |
1219908-67-4 |
|---|---|
Formule moléculaire |
C14H22N2O3 |
Poids moléculaire |
274.39 |
Nom IUPAC |
2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3/i6D2,7D2,8D2,9D2 |
Clé InChI |
UHWVSEOVJBQKBE-COMRDEPKSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC |
Synonymes |
1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; _x000B_1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


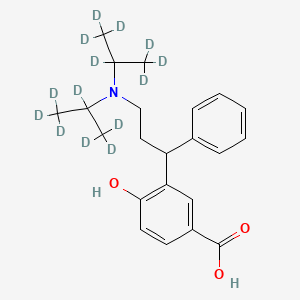

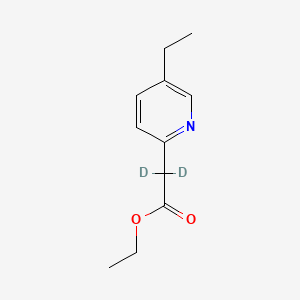
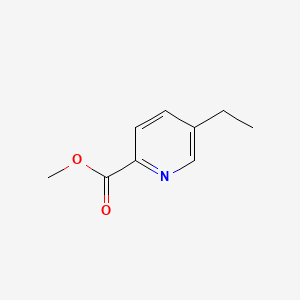
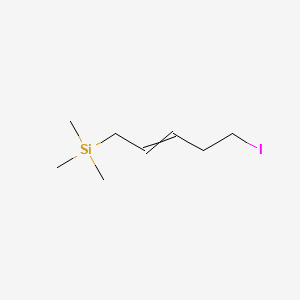
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)
